Chemical structure and properties of (R)-2-Amino-3-(furan-3-yl)propanoic acid
Chemical structure and properties of (R)-2-Amino-3-(furan-3-yl)propanoic acid
Technical Monograph: (R)-2-Amino-3-(furan-3-yl)propanoic acid
Part 1: Executive Technical Summary
(R)-2-Amino-3-(furan-3-yl)propanoic acid , also known as D-3-furylalanine , is a non-proteinogenic amino acid of significant interest in medicinal chemistry and peptide engineering. Structurally, it is an analog of phenylalanine where the phenyl ring is replaced by a furan-3-yl moiety.
This specific enantiomer (R-configuration) corresponds to the D-amino acid series. It is primarily utilized to:
-
Enhance Metabolic Stability: As a D-amino acid, it confers resistance to proteolytic degradation by endogenous proteases.
-
Modulate Lipophilicity: The furan ring is less lipophilic (LogP ~1.0) than the phenyl ring of phenylalanine (LogP ~1.38) and acts as a hydrogen bond acceptor, altering the solvation profile of peptide ligands.
-
Probe Receptor Interactions: It serves as a bioisostere for histidine and phenylalanine, allowing researchers to probe
-stacking interactions and steric constraints within binding pockets.
Part 2: Chemical Structure & Properties
Stereochemistry & Nomenclature
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IUPAC Name: (2R)-2-amino-3-(furan-3-yl)propanoic acid
-
Common Name: D-3-Furylalanine
-
Stereochemical Designation: The (R)-configuration at the
-carbon assigns this molecule to the D-series (unlike natural L-amino acids, which are typically S).-
Priority (CIP Rules):
(1) > (2) > (3) > (4). -
Configuration: With H in the rear, the sequence 1
2 3 is clockwise (R).
-
Physicochemical Profile
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 155.15 g/mol | |
| LogP (Octanol/Water) | ~1.0 (Computed) | Less lipophilic than Phenylalanine. |
| pKa (Carboxyl) | 2.3 ± 0.1 | Typical |
| pKa (Amine) | 9.5 ± 0.2 | Typical |
| Electronic Character | The furan ring is electron-rich. | |
| H-Bonding | Acceptor (Furan Oxygen) | Unlike Phenylalanine (inert), Furan can accept H-bonds. |
| Solubility | Water (moderate), Methanol (good) | Zwitterionic character dominates solubility. |
Part 3: Synthesis & Manufacturing Protocols
The synthesis of (R)-3-furylalanine requires strict stereocontrol. The most robust method for research-scale production involves Asymmetric Hydrogenation , while larger batches often utilize Enzymatic Resolution of the racemic precursor.
Workflow Visualization (DOT Diagram)
Detailed Protocol: Asymmetric Hydrogenation Route
This method is preferred for generating the (R)-enantiomer directly with high enantiomeric excess (ee).
Reagents:
-
3-Furaldehyde[1]
-
N-Boc-phosphonoglycinate trimethyl ester
-
Catalyst: (+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate ([(R,R)-Et-DuPhos-Rh]OTf). Note: To get the (R)-amino acid, the specific chiral ligand antipode must be selected based on the catalyst's quadrant model.
Step-by-Step Methodology:
-
Condensation (Enamide Formation):
-
Dissolve N-Boc-phosphonoglycinate (1.1 eq) in anhydrous DCM.
-
Add DBU (1.2 eq) at 0°C and stir for 15 min.
-
Add 3-Furaldehyde (1.0 eq) dropwise.
-
Stir at room temperature for 12 hours.
-
Workup: Wash with 1N HCl, brine, dry over
. Purify the Z-isomer of the dehydroamino acid via silica gel chromatography.
-
-
Asymmetric Hydrogenation:
-
Safety: High-pressure hydrogenation requires a rated autoclave.
-
Dissolve the dehydro-precursor in degassed methanol (0.1 M concentration).
-
Add the Rh-catalyst (1 mol%).
-
Pressurize the vessel to 5 bar (75 psi) with
gas. -
Stir at 25°C for 24 hours.
-
Validation: Check conversion via TLC/LC-MS. The reaction should be quantitative.
-
-
Purification & Deprotection:
-
Filter the catalyst through a celite pad.
-
Concentrate the filtrate to obtain (R)-N-Boc-3-furylalanine.
-
Final Step: Dissolve in 1:1 TFA/DCM to remove the Boc group. Precipitate the free amino acid with diethyl ether.
-
Part 4: Metabolic Stability & Toxicology (Critical Insight)
Expert Note: While 3-furylalanine is a valuable tool, the furan ring introduces a specific metabolic liability that must be accounted for in drug design.
Mechanism of Bioactivation
The furan ring is susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2E1).[2] This results in the opening of the furan ring to form a reactive dicarbonyl species.
Pathway:
-
Epoxidation: CYP450 oxidizes the furan double bond.[2]
-
Ring Opening: The epoxide rearranges to form cis-2-butene-1,4-dial .
-
Toxicology: This unsaturated dialdehyde is a potent Michael acceptor. It can alkylate nucleophilic residues (Cysteine thiols, Lysine amines) on proteins and DNA, potentially leading to hepatotoxicity.
Mitigation Strategy:
-
Substitution: Blocking the
-positions of the furan ring (positions 2 and 5) with methyl groups can reduce metabolic activation, though this alters steric bulk. -
Usage: For this reason, 3-furylalanine is often used in peptide drugs (which have different clearance pathways than small molecules) or as a probe in in vitro settings, rather than in orally bioavailable small molecule drugs intended for chronic use.
Part 5: Applications in Drug Discovery
Peptide Stapling & Engineering
(R)-3-Furylalanine is used to introduce "D-amino acid scans" into peptide sequences. Replacing a natural L-Phe or L-His with (R)-3-furylalanine can:
-
Arrest Conformation: Induce
-turn structures due to the altered stereochemistry. -
Improve Half-life: The D-configuration renders the peptide bond resistant to carboxypeptidases.
Bioisosterism Case Study
In the design of Gonadotropin-Releasing Hormone (GnRH) antagonists , the replacement of aromatic residues with heteroaryl-alanines like 3-furylalanine has been used to maintain receptor binding affinity while reducing overall hydrophobicity, thereby improving solubility without sacrificing potency.
Part 6: References
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Chemical Identity & Properties: PubChem. 3-Furylalanine (Compound CID 22875442).[3] National Library of Medicine. [Link]
-
Metabolic Toxicity Mechanism: Peterson, L.A. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chem Res Toxicol. 2013; 26(1): 6-25. [Link]
-
Synthesis (General Acetamidomalonate): Burk, M.J., et al. Preparation of Unnatural Amino Acids via Asymmetric Hydrogenation. J. Am. Chem. Soc. 1993, 115, 22, 10125–10138. [Link]
-
Applications in Peptides: Ehinger, F.J., et al. The rare amino acid 3-furylalanine (Fua) is a pharmacophore in natural products. Angew. Chem. Int. Ed. 2023.[4] [Link]
-
Stereochemistry Rules: IUPAC-IUB Joint Commission on Biochemical Nomenclature. Nomenclature and Symbolism for Amino Acids and Peptides. [Link]
